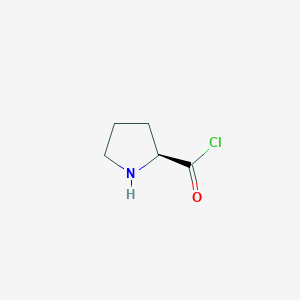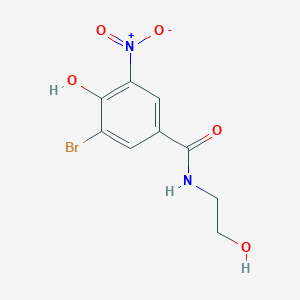
Prolyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prolyl chloride, also known as D-Prolyl chloride, is a chemical compound with the molecular formula C5H8ClNO. It is a derivative of proline, an amino acid, and is characterized by the presence of a chloride group attached to the proline structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prolyl chloride can be synthesized through the reaction of proline with thionyl chloride (SOCl2). The reaction typically involves the following steps:
- Dissolving proline in an appropriate solvent such as dichloromethane.
- Adding thionyl chloride to the solution.
- Allowing the reaction to proceed at room temperature or under reflux conditions.
- Removing the solvent and excess thionyl chloride under reduced pressure to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and controlled environments ensures the efficient and safe production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Prolyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines or alcohols.
Acylation Reactions: this compound can be used as an acylating agent in the synthesis of peptides and other organic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, tetrahydrofuran, and other non-polar solvents are typically used.
Conditions: Reactions are often carried out at room temperature or under mild heating.
Major Products Formed
Peptides: this compound is used in peptide synthesis, leading to the formation of proline-containing peptides.
Esters and Amides: Reactions with alcohols and amines result in the formation of esters and amides, respectively.
Aplicaciones Científicas De Investigación
Prolyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Prolyl chloride involves its reactivity as an acylating agent. The chloride group is highly reactive and can be readily substituted by nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Prolyl chloride can be compared with other similar compounds such as:
Proline: The parent amino acid from which this compound is derived.
N-Tosyl-(S)-Prolyl Chloride: A derivative used in kinetic resolution of racemic mixtures.
Chiral Proline-Based Reagents: Used in asymmetric synthesis and organocatalysis.
Uniqueness
This compound is unique due to its specific reactivity as an acylating agent and its applications in peptide synthesis and other organic reactions. Its ability to form stable intermediates and products makes it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H8ClNO |
|---|---|
Peso molecular |
133.57 g/mol |
Nombre IUPAC |
(2S)-pyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2/t4-/m0/s1 |
Clave InChI |
VTVJMWZZVJSEMO-BYPYZUCNSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)Cl |
SMILES canónico |
C1CC(NC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Bromo-2-chloro-phenyl)methyl]-2-fluorophenol](/img/structure/B8333505.png)
![Ethyl 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B8333517.png)
![2-chloro-N-(1,3,3-trimethylbicyclo[2,2,1]hept-2-yl)acetamide](/img/structure/B8333525.png)


![3-Cyclopropyl-1-[4-(methylsulphenyl)-phenyl]-propan-1,3-dione](/img/structure/B8333556.png)
![1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-alpha,alpha-dimethyl-5-[(5-methyl-2-pyridinyl)methoxy]-, ethyl ester](/img/structure/B8333561.png)







